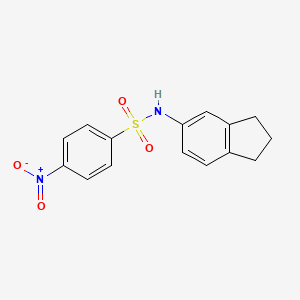
3-cyclohexyl-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(3-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.
Mecanismo De Acción
3-cyclohexyl-N-(3-nitrophenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to decreased ribosomal RNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. 3-cyclohexyl-N-(3-nitrophenyl)propanamide has also been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-N-(3-nitrophenyl)propanamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 3-cyclohexyl-N-(3-nitrophenyl)propanamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for 3-cyclohexyl-N-(3-nitrophenyl)propanamide research. One direction is to investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide as a cancer therapy in clinical trials. Another direction is to investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the off-target effects of 3-cyclohexyl-N-(3-nitrophenyl)propanamide and to develop strategies to minimize these effects. Finally, future research could investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide in other diseases, such as neurodegenerative diseases or viral infections.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-(3-nitrophenyl)propanamide involves several steps, including the reaction of cyclohexylmagnesium bromide with 3-nitrobenzaldehyde to form the corresponding alcohol, followed by protection of the alcohol with tert-butyldimethylsilyl chloride. The resulting protected alcohol is then reacted with 2-bromo-N-(3-chloropropyl)propanamide to form the final product, 3-cyclohexyl-N-(3-nitrophenyl)propanamide.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer. 3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to inhibit ribosomal DNA transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWSAHQQCZSBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(3-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)



![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
